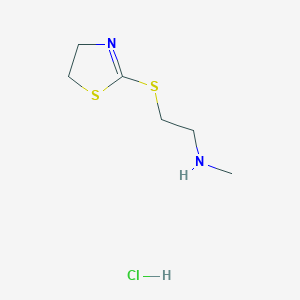
(S)-6,7-Difluorochroman-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6,7-Difluorochroman-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of chroman, a bicyclic organic compound, and contains fluorine atoms at the 6th and 7th positions, as well as an amine group at the 4th position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Difluorochroman-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using an amine source like ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-6,7-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(S)-6,7-Difluorochroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the development of new materials or as intermediates in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-6,7-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6,7-Difluorochroman-4-amine: Lacks the hydrochloride form, which may affect its solubility and stability.
6,7-Dichlorochroman-4-amine hydrochloride: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and biological activity.
6,7-Difluoro-2,3-dihydrobenzofuran-4-amine hydrochloride: A structurally similar compound with a different ring system.
Uniqueness
(S)-6,7-Difluorochroman-4-amine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. The hydrochloride form also enhances its solubility, making it more suitable for various applications.
特性
分子式 |
C9H10ClF2NO |
|---|---|
分子量 |
221.63 g/mol |
IUPAC名 |
(4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1 |
InChIキー |
AHLSTVVHQQPLNL-QRPNPIFTSA-N |
異性体SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)F)F.Cl |
正規SMILES |
C1COC2=CC(=C(C=C2C1N)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)

![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)



![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)



